

# Spectroscopic Data of Butyl Ethenyl Telluride: A Technical Guide

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## Compound of Interest

Compound Name: Tellurium, butyl-ethenyl-

Cat. No.: B15426457

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the organotellurium compound, butyl ethenyl telluride (also known as butyl vinyl telluride). With the chemical formula  $C_6H_{12}Te$  and a molecular weight of 211.76 g/mol, this compound is of interest to researchers in the fields of organic synthesis, materials science, and drug development. This document summarizes the available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for the analysis of such compounds. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

## Physicochemical Properties

Property	Value	Reference
Chemical Formula	$C_6H_{12}Te$	NIST
Molecular Weight	211.76 g/mol	NIST
CAS Registry Number	105442-63-5	NIST
Ionization Energy	7.70 eV (Vertical)	NIST

## Spectroscopic Data

Due to the limited availability of directly published experimental spectra for butyl ethenyl telluride, the following tables present a combination of data from the National Institute of Standards and Technology (NIST) and representative data derived from analogous vinyl telluride compounds.

## <sup>1</sup>H NMR Spectroscopy (Representative Data)

The proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectrum is crucial for elucidating the hydrogen environments in the molecule. The following are predicted chemical shifts (δ) and coupling constants (J) for butyl ethenyl telluride in a standard deuterated solvent like CDCl<sub>3</sub>.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H (vinyl, α to Te)	6.5 - 7.0	dd	J(Hα-Hβ_cis) ≈ 9-11
H (vinyl, β-cis to Te)	5.5 - 6.0	dd	J(Hβ_cis-Hβ_trans) ≈ 1-2
H (vinyl, β-trans to Te)	5.3 - 5.8	dd	J(Hα-Hβ_trans) ≈ 16-18
-CH <sub>2</sub> -Te	2.8 - 3.2	t	J ≈ 7-8
-CH <sub>2</sub> -CH <sub>2</sub> -Te	1.6 - 1.9	sextet	J ≈ 7-8
-CH <sub>2</sub> -CH <sub>3</sub>	1.3 - 1.6	sextet	J ≈ 7-8
-CH <sub>3</sub>	0.8 - 1.0	t	J ≈ 7-8

## <sup>13</sup>C NMR Spectroscopy (Representative Data)

The carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C (vinyl, $\alpha$ to Te)	125 - 130
C (vinyl, $\beta$ to Te)	110 - 115
-CH <sub>2</sub> -Te	15 - 20
-CH <sub>2</sub> -CH <sub>2</sub> -Te	30 - 35
-CH <sub>2</sub> -CH <sub>3</sub>	20 - 25
-CH <sub>3</sub>	10 - 15

## Infrared (IR) Spectroscopy (Representative Data)

Infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The data is based on studies of analogous vinyl tellurides.<sup>[1]</sup>

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
C-H stretch (vinyl)	3050 - 3100	Medium
C-H stretch (alkyl)	2850 - 2960	Strong
C=C stretch (vinyl)	1580 - 1620	Medium
C-H bend (vinyl)	950 - 1000	Strong
C-Te stretch	500 - 550	Medium

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of butyl ethenyl telluride would be expected to show a molecular ion peak  $[M]^+$ . A key feature would be the characteristic isotopic pattern of tellurium. The major isotopes of tellurium are <sup>130</sup>Te (34.1%), <sup>128</sup>Te (31.7%), <sup>126</sup>Te (18.8%), <sup>125</sup>Te (7.1%), <sup>124</sup>Te (4.7%), <sup>123</sup>Te (0.9%), and <sup>122</sup>Te (2.6%). This results in a cluster of peaks for the molecular ion and any tellurium-containing fragments.

Expected Fragmentation Patterns:

- Molecular Ion  $[\text{C}_6\text{H}_{12}\text{Te}]^+$ : A cluster of peaks around  $m/z = 212$  (corresponding to  $^{130}\text{Te}$ ).
- Loss of butyl radical  $[\text{C}_4\text{H}_9]^\cdot$ : A fragment corresponding to  $[\text{C}_2\text{H}_3\text{Te}]^+$ .
- Loss of vinyl radical  $[\text{C}_2\text{H}_3]^\cdot$ : A fragment corresponding to  $[\text{C}_4\text{H}_9\text{Te}]^+$ .
- Cleavage of the butyl chain: Fragments corresponding to the loss of  $\text{C}_2\text{H}_5^\cdot$ ,  $\text{C}_3\text{H}_7^\cdot$ , etc.

## Photoelectron Spectroscopy

The lowest energy band in the photoelectron (PE) spectrum of alkyl vinyl tellurides is attributed to the  $\pi$ -molecular orbital with a predominant contribution from the pz-atomic orbital of the tellurium atom.<sup>[2]</sup> For butyl ethenyl telluride, the vertical ionization energy has been determined to be 7.70 eV.<sup>[3]</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of butyl ethenyl telluride.

## Synthesis of Butyl Ethenyl Telluride

A general method for the synthesis of vinyl tellurides involves the reaction of a telluride anion with acetylene or a substituted acetylene. The following is a representative protocol:

- Generation of Sodium Telluride ( $\text{Na}_2\text{Te}$ ): In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, elemental tellurium powder is suspended in a suitable solvent (e.g., ethanol or liquid ammonia). Sodium borohydride ( $\text{NaBH}_4$ ) is added portion-wise with stirring under an inert atmosphere until the tellurium has completely dissolved to form a colorless solution of  $\text{Na}_2\text{Te}$ .
- Alkylation: 1-Bromobutane is added dropwise to the solution of  $\text{Na}_2\text{Te}$  at room temperature. The reaction mixture is stirred for several hours to form sodium butyl telluride ( $\text{NaTeC}_4\text{H}_9$ ).
- Vinylation: Acetylene gas is bubbled through the solution of sodium butyl telluride. The reaction progress is monitored by thin-layer chromatography (TLC).

- **Work-up and Purification:** Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified butyl ethenyl telluride is dissolved in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ , or acetone- $\text{d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).
- **$^1\text{H}$  NMR Spectroscopy:** The  $^1\text{H}$  NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}\{^1\text{H}\}$  NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-200 ppm) is used. A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.

## Infrared (IR) Spectroscopy

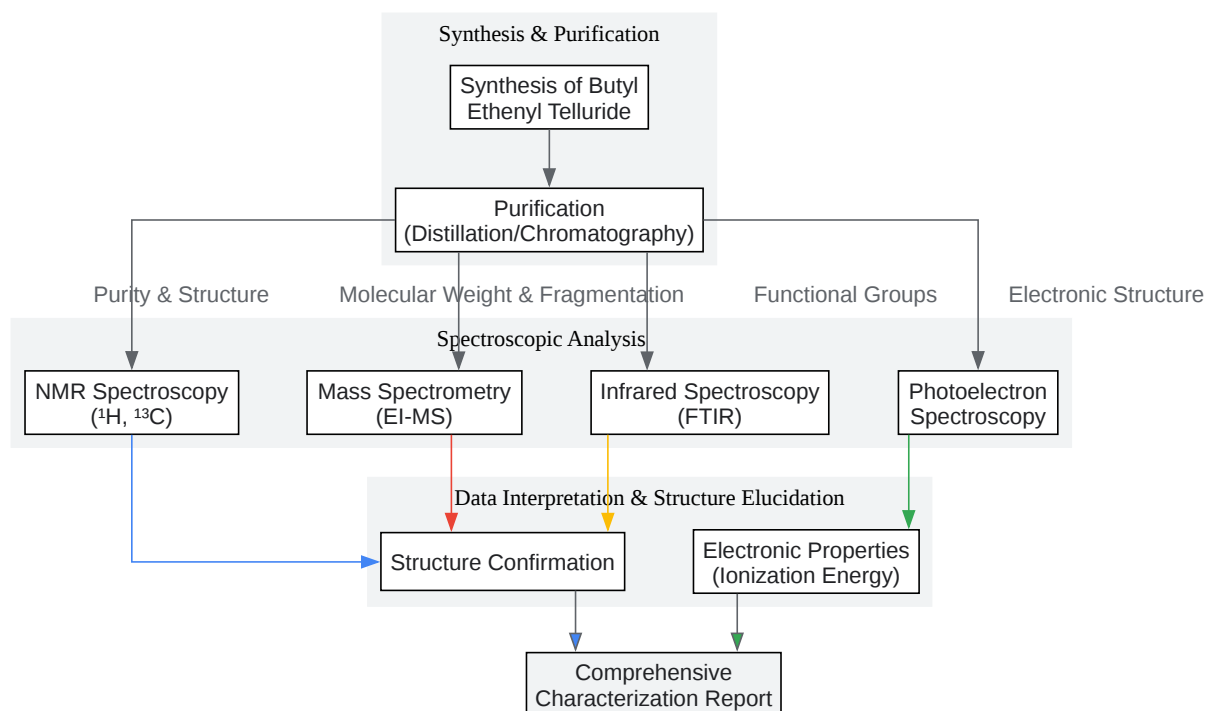
- **Sample Preparation:** For a liquid sample like butyl ethenyl telluride, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path and the spectrum is acquired, typically in the range of 4000-400  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of butyl ethenyl telluride in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For EI-MS, the sample can be introduced via a direct insertion probe or a gas chromatography (GC) interface.
- **Ionization:** In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

## Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized organotellurium compound such as butyl ethenyl telluride.



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Caption: Logical workflow for the synthesis and spectroscopic characterization of butyl ethenyl telluride.

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